molecular formula C10H10N2O2 B165131 3-Methyl-1-benzofuran-2-carbohydrazide CAS No. 53524-81-5

3-Methyl-1-benzofuran-2-carbohydrazide

Cat. No. B165131
CAS RN: 53524-81-5
M. Wt: 190.2 g/mol
InChI Key: SNUIRFLZLMGGLO-UHFFFAOYSA-N
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Description

3-Methyl-1-benzofuran-2-carbohydrazide is a molecule that has been shown to inhibit the growth of bacteria by binding to their DNA . It is an analog of pyrazole and has been shown to have antimycobacterial activity against Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide involves several steps. The key intermediate 3-(morpholinomethyl)benzofuran-2-carbohydrazide is synthesized using NBS/carbon tetrachloride/dibenzoyl peroxide under reflux for 16 hours, followed by reaction with Morpholine/Acetonitrile/K2CO3/KI under reflux for 8 hours, and finally reaction with NH2NH2.H2O in isopropyl alcohol under reflux for 2 hours .


Molecular Structure Analysis

In the asymmetric unit of the title benzofuran derivative, C10H10N2O2, there are three crystallographically independent molecules, which are slightly twisted; the dihedral angle between the benzofuran ring system and the plane of the carbohydrazide unit is slightly twisted .

Scientific Research Applications

Benzofuran Derivatives in Medicinal Chemistry

Benzofuran derivatives are renowned for their vast array of biological activities, including anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory effects. These compounds have shown significant promise as potent inhibitors against numerous diseases, viruses, fungi, microbes, and enzymes. Their pharmacological significance is further amplified by their presence in both natural and synthetic compounds that find applications in pharmaceuticals, agriculture, and polymers. The structural activity relationships (SAR) of these compounds, particularly the impact of specific functional groups like -OH, -OMe, sulfonamide, or halogen, play a crucial role in enhancing their therapeutic activities (Dawood, 2019).

Antimicrobial Properties of Benzofuran

Benzofuran and its derivatives are recognized for their antimicrobial properties, acting as efficient agents in combating a range of microbial diseases. Their structural features and broad spectrum of biological activities position them as a privileged structure in drug discovery, particularly in the development of antimicrobial agents. This is supported by the use of some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, in treating skin diseases like cancer or psoriasis. The versatility of benzofuran as a pharmacophore for designing antimicrobial agents highlights its potential in addressing clinically approved targets (Hiremathad et al., 2015).

Bioactivity and Synthesis of Benzofuran Derivatives

The bioactivity of benzofuran compounds, encompassing anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, underscores their potential as natural drug lead compounds. Novel approaches for constructing benzofuran rings have been discovered, facilitating the synthesis of complex benzofuran derivatives. These developments offer promising pathways for the development of effective therapeutic drugs for diseases like hepatitis C and cancer (Miao et al., 2019).

Future Directions

The future directions for research on 3-Methyl-1-benzofuran-2-carbohydrazide could include further studies on its antibacterial and anticancer activities . Additionally, more research could be done to fully understand its mechanism of action and to explore its potential as a therapeutic agent .

properties

IUPAC Name

3-methyl-1-benzofuran-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-7-4-2-3-5-8(7)14-9(6)10(13)12-11/h2-5H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUIRFLZLMGGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365807
Record name 3-methyl-1-benzofuran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-benzofuran-2-carbohydrazide

CAS RN

53524-81-5
Record name 3-methyl-1-benzofuran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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